Lsd1-IN-17

LSD1 inhibition Epigenetics Cancer research

Research pain point: Tranylcypromine-based LSD1 inhibitors often suffer from poor MAO-B selectivity, confounding target validation studies. LSD1-IN-17 (compound 5b) solves this with a 164-fold selectivity index over MAO-B. - LSD1-CoREST IC50 = 0.005 μM; MAO-A IC50 = 0.028 μM; MAO-B IC50 = 0.820 μM - 6.7x better MAO-B selectivity than para-substituted analog 4b - Benchmark for SAR studies: 3x potency gain vs 4b, >4,000x vs tranylcypromine - Validated anti-proliferative activity in LNCaP prostate cancer cells (IC50=17.2 μM)

Molecular Formula C20H18N2OS
Molecular Weight 334.4 g/mol
Cat. No. B12407532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-17
Molecular FormulaC20H18N2OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CSC=C4
InChIInChI=1S/C20H18N2OS/c21-19-11-18(19)13-4-6-17(7-5-13)22-20(23)15-3-1-2-14(10-15)16-8-9-24-12-16/h1-10,12,18-19H,11,21H2,(H,22,23)
InChIKeyXBAABOMMIHKQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1-IN-17: LSD1 Inhibitor for Oncology and Epigenetics


LSD1-IN-17 (compound 5b) is a tranylcypromine-based, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and a member of the monoamine oxidase (MAO) inhibitor chemotype . It exhibits sub-nanomolar potency against the LSD1-CoREST complex (IC50 = 0.005 μM) and demonstrates differentiated activity against MAO-A (IC50 = 0.028 μM) and MAO-B (IC50 = 0.820 μM) [1]. The compound is a meta-thienyl substituted benzamide derivative, a structural feature associated with enhanced LSD1 inhibition and improved selectivity over MAO-B relative to earlier tranylcypromine analogs [1].

LSD1/CoREST demethylase pathway study fit
Differentiated MAO isoform selectivity context
Meta-thienyl substituted irreversible chemical probe

LSD1-IN-17: Why Generic Substitution Fails


Tranylcypromine-derived LSD1 inhibitors exhibit profound structure-activity relationship (SAR) differences driven by the nature and position of substituents on the benzamide ring. Meta-substituted heteroaryl derivatives, such as LSD1-IN-17 (5b), consistently demonstrate superior potency and selectivity compared to para-substituted isomers or the parent compound tranylcypromine [1]. Specifically, shifting a thienyl group from the para to the meta position increases LSD1 inhibition by up to 3-fold and dramatically improves selectivity over MAO-B by over 6-fold [1]. These quantitative differences underscore that even closely related analogs cannot be interchanged without compromising experimental outcomes, making the specific procurement of LSD1-IN-17 essential for studies requiring defined potency and selectivity profiles.

Substitution pattern Para-substituted analogs may shift LSD1 potency and MAO-B selectivity profiles, limiting experimental reproducibility.
Parent scaffold Tranylcypromine lacks irreversible LSD1 targeting and the selectivity window of meta-thienyl derivatives; MAO inhibition may confound readouts.
Analog class Closely related tranylcypromine analogs exhibit variable SAR; verify substitution position and heteroaryl identity before substitution.

LSD1-IN-17: Key Comparative Evidence


LSD1-CoREST Inhibition: Superiority Over Analog 4b

In a direct head-to-head biochemical assay, LSD1-IN-17 (compound 5b) inhibited the LSD1-CoREST complex with an IC50 of 0.005 μM, which is 3-fold more potent than the structurally related meta-thienyl analog 4b (IC50 = 0.015 μM) [1]. Both compounds are tranylcypromine derivatives differing only in the specific heterocyclic substitution pattern, allowing a precise SAR comparison.

LSD1 Inhibition
Head-to-head
IC50 0.005 µM
3-fold vs analog 4b (0.015 µM)
Supports pathway-study fit
LSD1-CoREST biochemical assay
LSD1 inhibition Epigenetics Cancer research

Improved Selectivity Over MAO-B vs. Analog 4b

Selectivity against the off-target MAO-B is a critical parameter for LSD1 inhibitors due to the potential for CNS-related side effects. LSD1-IN-17 (5b) achieves a selectivity index (MAO-B IC50 / LSD1-CoREST IC50) of 164, which is 6.7-fold higher than that of the comparator analog 4b (selectivity index = 24.4) [1]. This improved selectivity is attributed to the meta-thienyl substitution pattern unique to 5b.

MAO-B Selectivity
Head-to-head
5b (target) SI 164
4b (analog) SI 24.4
Supports isoform-selectivity review
Selectivity index (MAO-B/LSD1)
Target selectivity MAO-B Drug discovery

LSD1 Inhibition: Superiority Over Tranylcypromine

Compared across independent studies, LSD1-IN-17 (5b) inhibits LSD1 with an IC50 of 0.005 μM [1], whereas the parent tranylcypromine hydrochloride inhibits LSD1 with an IC50 of 20.7 μM [2]. This represents a >4,000-fold improvement in potency, demonstrating the profound impact of the carboxamide and heterocyclic modifications introduced in the 5b scaffold.

Potency vs Tranylcypromine
Cross-study
IC50 0.005 µM
vs 20.7 µM parent compound
Reported assay potency context
>4,000-fold improvement over parent
LSD1 inhibition Structure-activity relationship Chemical probe

Anti-Proliferative Activity in LNCaP Cells

In LNCaP prostate cancer cells, LSD1-IN-17 (5b) induces cell growth arrest with an IC50 of 17.2 μM . While no direct comparator data for 4b in the same cell line is available from the primary publication, the observation that LSD1-IN-17 and related meta-thienyl analogs displayed cell growth arrest mainly in LNCaP cells (rather than U937 AML cells) highlights a potentially relevant cancer-type specific anti-proliferative effect [1].

LNCaP Cell Model
Class-level
IC50 17.2 µM
Growth arrest endpoint
Cell-model endpoint review
Prostate cancer cell-line context
Prostate cancer Cell proliferation LNCaP

Meta-Substitution Binding Advantage

Molecular modeling and SAR analysis indicate that the meta-substituted thienyl group of LSD1-IN-17 (5b) enables optimal binding geometry within the LSD1 active site, promoting short-range interactions with accessible residues and minimizing steric hindrance compared to para-substituted isomers [1]. This structural feature is directly correlated with the 3-fold improvement in IC50 and 6.7-fold gain in selectivity observed for 5b over 4b.

Binding Mode
Supporting evidence
Meta-thienyl geometry
Optimized active site fit
Supports SAR interpretation
Docking and SAR analysis
Molecular docking Binding interactions Drug design

LSD1-IN-17: Recommended Research Applications


Prostate Cancer Epigenetic Mechanism Studies

LSD1-IN-17 is optimally suited for investigating LSD1-dependent gene regulation in prostate cancer models. Its demonstrated anti-proliferative activity in LNCaP cells (IC50 = 17.2 μM) and the class-level observation that tranylcypromine analogs preferentially arrest LNCaP growth make it a relevant tool for dissecting LSD1's role in androgen receptor signaling and prostate cancer progression [1].

High-Selectivity LSD1 Chemical Probe Experiments

For studies requiring unambiguous attribution of biological effects to LSD1 inhibition, LSD1-IN-17 offers a selectivity index of 164 over MAO-B [1]. This 6.7-fold selectivity advantage over the closest analog 4b [1] minimizes off-target MAO-B confounding effects, making LSD1-IN-17 a preferred chemical probe for target validation and pathway analysis in cellular and in vivo systems.

SAR and Medicinal Chemistry Campaigns

LSD1-IN-17 serves as a benchmark meta-substituted tranylcypromine analog in SAR studies. Its 3-fold potency gain over 4b and >4,000-fold improvement over tranylcypromine [1][2] provide a clear quantitative baseline for evaluating new LSD1 inhibitor candidates. Procurement of LSD1-IN-17 as a reference standard ensures consistent comparative data across synthetic and biological evaluation cycles.

Application
Selection Property
Validation Focus
Prostate cancer epigenetic research
Cell-model endpoint review
Androgen receptor pathway monitoring
High-selectivity LSD1 target engagement
Isoform-selectivity assay context
MAO-B off-target review
SAR and medicinal chemistry reference
Meta-substitution structure-activity profile
Benchmark LSD1 inhibition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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